molecular formula C7H8N4O2 B13190878 2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13190878
M. Wt: 180.16 g/mol
InChI Key: FWOILRUSVKCIHB-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer and antiviral agent. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through several methods. One common route involves the cyclization of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide. This reaction is carried out under solvent-free conditions at a pressure of 200 bar, resulting in a high conversion rate .

Another method involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with acetoacetic ester in the presence of various catalysts such as zinc chloride, titanium dioxide, or silicon dioxide. The reaction conditions can be optimized by adjusting the temperature and reaction time to achieve the desired yield .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be carried out using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of supercritical carbon dioxide as a solvent in these reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydroorotate dehydrogenase.

    Medicine: Investigated for its anticancer and antiviral properties. It has shown promising results in inhibiting the growth of cancer cells and viruses.

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. In cancer cells, the compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in the induction of cell apoptosis and cell cycle arrest at the G2/M phase .

In antiviral applications, the compound inhibits the replication of viruses by targeting viral enzymes and interfering with their replication cycle. The exact molecular targets and pathways involved in its antiviral activity are still under investigation.

Comparison with Similar Compounds

2-Methoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its methoxy group, which enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

2-methoxy-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C7H8N4O2/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10)

InChI Key

FWOILRUSVKCIHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)OC

Origin of Product

United States

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